3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one

Overview

Description

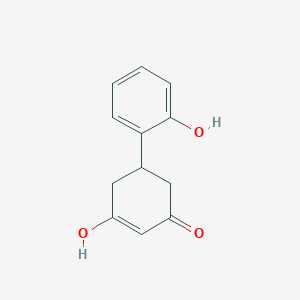

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 3-hydroxy-5-(2-hydroxyphenyl)-2-cyclohexen-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical and Chemical Properties Analysis

The compound this compound is stored at refrigerated temperatures .Scientific Research Applications

Ultrasound-Enhanced Synthesis

The compound is synthesized using a one-pot, three-component reaction enhanced by ultrasound, providing benefits such as high yields, mild conditions, and environmental friendliness. This method offers a novel alternative for the synthesis of thioether derivatives of the compound (Song et al., 2015).

Molecular Dynamics Study

NMR spectroscopy has been used to investigate the molecular dynamics of cyclohexenone derivatives, including 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one. This study highlights the presence of keto–enol tautomeric transitions and intramolecular hydrogen bonding in these compounds (Mamedov et al., 2013).

Structural Analysis

The compound's structure has been analyzed, revealing a distorted envelope conformation of the cyclohex-2-en-1-one ring and the influence of electron delocalization, as evidenced by bond lengths and angles in the molecular structure (Jasinski et al., 2012).

Tautomerism Studies

Extensive NMR and computational studies have been conducted on the tautomerism of 3-hydroxy cyclohexenone derivatives, providing insights into the compound's various tautomeric forms and their energy landscapes (Chans et al., 2014).

Synthesis of Heterocyclic Compounds

This compound has been used in the Baylis–Hillman reaction for the synthesis of indolin-2-ones and polycyclic fused furans, expanding its application in organic synthesis (Basavaiah et al., 2010).

Corrosion Inhibition

Derivatives of the compound have shown potential as corrosion inhibitors for mild steel in acidic environments, with studies combining experimental and theoretical techniques to understand their inhibition mechanisms (Verma et al., 2015).

Synthesis of Functionalized Intermediates

The compound has been synthesized as a functionalized intermediate for the creation of organic and heterocyclic compounds, demonstrating its versatility in chemical synthesis (Fadeyi & Okoro, 2008).

Hydrogen-Bonding Studies

Studies on the basicities and polarities of derivatives of cyclohex-2-enone, including this compound, have been conducted using spectroscopy, revealing insights into their hydrogen-bonding abilities and electronic properties (Orlov et al., 1978).

Development of Pharmaceutical Agents

This compound has been used in the synthesis of potential pharmaceutical agents, particularly in exploring its anticancer properties through molecular docking studies (Kokila et al., 2017).

Safety and Hazards

The compound 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn .

Properties

IUPAC Name |

3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,7-8,13,15H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPFVUWYRJREIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)

![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)

![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)

![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)

![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)